molecular formula C12H14N4S B2905139 N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea CAS No. 861210-89-1

N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea

Cat. No. B2905139
CAS RN: 861210-89-1
M. Wt: 246.33
InChI Key: DFMCRUCOXYLFMY-UHFFFAOYSA-N
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Description

“N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide” and “3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea” are two compounds that have similar structures . .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their InChI codes . For example, the InChI code for “N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide” is "1S/C17H17N3O3S/c1-11-12(2)19-17-10-13(4-9-16(17)18-11)20-24(21,22)15-7-5-14(23-3)6-8-15/h4-10,20H,1-3H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea” are not specified in the sources I found .

Scientific Research Applications

Pharmacological Research

In pharmacological studies, compounds structurally related to N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea have been explored for their potential as therapeutic agents. For instance, quinoxaline derivatives, including those with thiourea groups, have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. These compounds, through their interaction with the enzyme's binding site, exhibit significant antiviral activity, underscoring their potential in antiretroviral therapy designs (Campiani et al., 2001). Furthermore, the structural optimization of these molecules, aiming to enhance their pharmacokinetic profiles, highlights the importance of quinoxaline derivatives in drug discovery and development.

Chemical Synthesis and Material Science

Quinoxaline derivatives, including those resembling N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea, are pivotal in the synthesis of complex molecules and materials. Their applications in luminescent materials, as exemplified by platinum(II) complexes with quinoxaline-2,3-dithiolate ligands, showcase the potential of these compounds in developing new photophysical tools and devices (Cummings & Eisenberg, 1995). These materials, due to their unique emission properties, are of great interest for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging agents.

Environmental and Food Safety

The study of heterocyclic aromatic amines (HAAs), which share structural features with N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea, is significant in assessing environmental and food safety. These compounds, formed during the cooking of meat, are known mutagens and carcinogens. Understanding the formation mechanisms and inhibiting the production of HAAs like MeIQx through the control of cooking conditions and ingredients can significantly reduce exposure to these harmful compounds, thus contributing to public health efforts (Hidalgo et al., 2020).

Mechanism of Action

The mechanism of action of “N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea” is not specified in the sources I found .

Safety and Hazards

The safety information for “N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-7-8(2)15-11-6-9(16-12(17)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMCRUCOXYLFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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